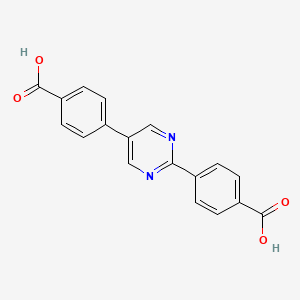
Escaline (chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Escaline is a phenethylamine analog of 3C-E and the 4-ethoxy analog of the potent hallucinogen mescaline . It is reportedly used to potentiate the effects of other drugs including synthetic cannabinoids and designer phenethylamines .
Synthesis Analysis
The synthesis of Escaline (hydrochloride) involves several steps, including the conversion of mescaline sulfate to mescaline hydrochloride . This is accomplished by first dissolving the sulfate in water. Using a strong base (NaOH or KOH), the pH of the solution is adjusted to around 10. The resulting mescaline base is then extracted into methylene chloride three times, each with equal volumes of solvent .Molecular Structure Analysis
The molecular formula of Escaline (hydrochloride) is C12H19NO3 • HCl . It has a molecular weight of 261.7 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10 (14-2)7-9 (5-6-13)8-11 (12)15-3;/h7-8H,4-6,13H2,1-3H3;1H .Physical and Chemical Properties Analysis
Escaline (hydrochloride) is a crystalline solid . It has a molecular weight of 261.745 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Recherche neuropharmacologique
L'escaline (chlorhydrate) est un analogue de la phénéthylamine du 3C-E et l'analogue 4-éthoxy de la mescaline . Son activité agoniste au niveau du récepteur de la sérotonine 5-HT2A est 5 à 8 fois supérieure à celle de la mescaline, ce qui en fait un composé précieux pour la recherche neuropharmacologique . Cette propriété permet aux scientifiques d'étudier les effets de la modulation de la sérotonine dans le cerveau, ce qui peut conduire à des informations sur le traitement des troubles psychiatriques tels que la dépression, l'anxiété et le SSPT.
Étalon de référence analytique
En sciences forensiques, l'escaline (chlorhydrate) sert d'étalon de référence analytique . Il est utilisé pour calibrer les instruments et valider les méthodes lors des criblages toxicologiques, en particulier pour la détection de substances psychoactives nouvelles. Cela garantit une identification précise des composés dans les contextes juridiques et cliniques.
Recherche psychiatrique
En raison de ses puissantes propriétés hallucinogènes, l'escaline (chlorhydrate) est utilisée en recherche psychiatrique pour comprendre les mécanismes des hallucinations et des états modifiés de conscience . Cette recherche peut éclairer le développement de nouvelles approches thérapeutiques pour le traitement des problèmes de santé mentale.
Études du système sérotoninergique
Les chercheurs utilisent l'escaline (chlorhydrate) pour étudier le système sérotoninergique du cerveau . En étudiant son interaction avec les récepteurs de la sérotonine, les scientifiques peuvent mieux comprendre le rôle de ces récepteurs dans la régulation de l'humeur, le comportement social et la cognition.
Recherche sur la potentialisation des médicaments
L'escaline est apparemment utilisée pour potentialiser les effets d'autres médicaments, notamment les cannabinoïdes synthétiques et les phénéthylamines de synthèse . Cela en fait un sujet d'intérêt dans la recherche pharmacologique visant à comprendre les interactions médicamenteuses et le développement de protocoles de médication plus sûrs.
Mécanisme D'action
Target of Action
Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .
Biochemical Pathways
The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .
Pharmacokinetics
It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.
Result of Action
The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .
Action Environment
The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .
Safety and Hazards
Escaline (hydrochloride) is not for human or veterinary use . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Analyse Biochimique
Biochemical Properties
Escaline (hydrochloride) interacts with key monoamine targets in vitro . It binds with weak to moderately high affinity to the serotonin 5-HT 2A receptor . The compound shows a marginal preference for the 5-HT 2A vs the 5-HT 2C and 5-HT 1A receptors .
Cellular Effects
The cellular effects of Escaline (hydrochloride) are primarily related to its interaction with the serotonin 5-HT 2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Escaline (hydrochloride) involves its binding interactions with biomolecules, particularly the serotonin 5-HT 2A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound has a high purity (≥98%) and is stable for at least 5 years when stored at -20°C .
Dosage Effects in Animal Models
The effects of Escaline (hydrochloride) at different dosages in animal models have not been extensively studied. It is known that the compound’s hallucinogenic potency increases with the addition of an α-methyl group or replacement of the 4-methoxy group with an ethoxy or propoxy group .
Metabolic Pathways
It is known that the compound interacts with the serotonin 5-HT 2A receptor, which plays a crucial role in various metabolic processes .
Transport and Distribution
It is known that the compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2), which suggests that it may be transported and distributed within cells and tissues via these solvents .
Subcellular Localization
Given its interaction with the serotonin 5-HT 2A receptor, it is likely that the compound is localized in areas of the cell where this receptor is present .
Propriétés
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZJKSBSOJZRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-82-3 |
Source


|
| Record name | Escaline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
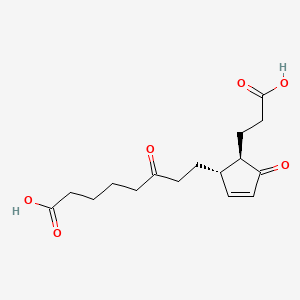
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)
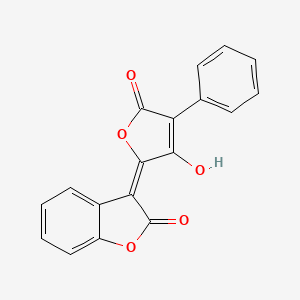
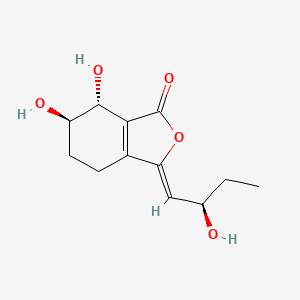

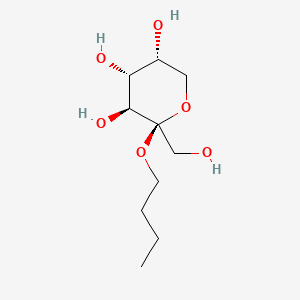
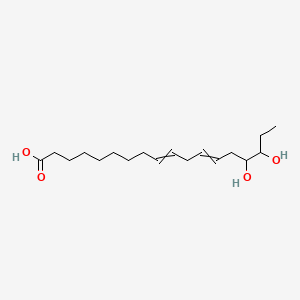
![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)

